molecular formula C11H16O2S B14361984 [4-(Methanesulfinyl)butoxy]benzene CAS No. 90183-86-1

[4-(Methanesulfinyl)butoxy]benzene

Cat. No.: B14361984
CAS No.: 90183-86-1
M. Wt: 212.31 g/mol
InChI Key: ZTXHJSCHLVULMR-UHFFFAOYSA-N
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Description

[4-(Methanesulfinyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a butoxy group and a methanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 4-chlorobutyl methanesulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the benzene ring attacks the chlorobutyl methanesulfinate, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methanesulfinyl)butoxy]benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [4-(Methanesulfinyl)butoxy]benzene serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study the effects of sulfinyl groups on biological systems.

Medicine:

Industry:

    Materials Science: Used in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which [4-(Methanesulfinyl)butoxy]benzene exerts its effects involves interactions with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. The benzene ring allows for π-π interactions with other aromatic systems, potentially affecting binding to biological targets.

Comparison with Similar Compounds

  • 4-(Methanesulfinyl)phenol
  • 4-(Methanesulfinyl)aniline
  • 4-(Methanesulfinyl)benzoic acid

Uniqueness: Compared to these similar compounds, [4-(Methanesulfinyl)butoxy]benzene features a butoxy group that provides additional flexibility and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.

Properties

CAS No.

90183-86-1

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-methylsulfinylbutoxybenzene

InChI

InChI=1S/C11H16O2S/c1-14(12)10-6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

ZTXHJSCHLVULMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCOC1=CC=CC=C1

Origin of Product

United States

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